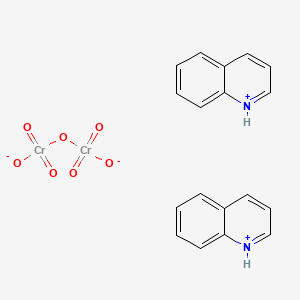
Quinolinium dichromate
Descripción general
Descripción
Quinolinium dichromate is a chemical compound with the molecular formula C18H16Cr2N2O7 . It is a dark yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular weight of Quinolinium dichromate is 476.32 . Its empirical formula is C18H16Cr2N2O7 .Chemical Reactions Analysis
Quinolinium dichromate has been used as an oxidant in the oxidation of organic compounds . For example, in an acid medium, it oxidizes aromatic acids to the corresponding hydroxybenzoic acids, and dicarboxylic acids to the corresponding semialdehydes .Physical And Chemical Properties Analysis
Quinolinium dichromate appears as a dark yellow to orange powder or crystals . It has a melting point of 164-167 degrees Celsius . The solvation behavior of Quinolinium dichromate has been studied in various solvents, and it was found that the limiting molar conductance increased with an increase in the proportion of water in the solvent mixture .Aplicaciones Científicas De Investigación
1. Oxidation of DL-methionine
- Application Summary: Quinolinium dichromate (QDC) is used in the oxidation of DL-methionine (Met), a sulphur-containing essential amino acid, in dimethylsulphoxide (DMSO). The oxidation leads to the formation of the corresponding sulphoxide .
- Methods of Application: The reaction is of first order with respect to QDC. Michaelis-Menten type kinetics was observed with respect to methionine. The reaction is catalysed by hydrogen ions . The oxidation of methionine was studied in nineteen different organic solvents .
- Results or Outcomes: The solvent effect was analyzed by Kamlet’s and Swain’s multiparametric equations. Solvent effect indicated the importance of the cation-solvating power of the solvent .
2. Solvation in Aqueous-Dimethyl Sulphoxide Mixture
- Application Summary: The solvation of Quinolinium dichromate in an aqueous-dimethyl sulphoxide (DMSO) mixture was studied by viscosity and conductance .
- Methods of Application: Conductance of quinolinium dichromate has been measured in DMSO–water mixtures of different compositions in the temperature range 283–313 K. The limiting molar conductance Λ 0 and the association constant of the ion-pair, K A, have been computed using Shedlovsky equation .
- Results or Outcomes: The results have been discussed in terms of ion–solvent interactions. The free energy change for ion-pair formation at different temperatures has been computed .
3. Solvation Behavior in Aqueous-Organic Solvent Mixtures
- Application Summary: The solvation behavior of quinolinium dichromate in aqueous-organic solvent mixtures was studied. This includes mixtures of water and acetone at temperatures ranging from 288 to 318 K .
- Methods of Application: The conductance data was analyzed using Kraus–Bray and Shedlovsky models. The limiting molar conductance, λ 0, increased with the increase in the proportion of water in the solvent mixture .
- Results or Outcomes: The influence of the mixed solvent composition on the solvation of ions has been discussed with the help of the ‘R’-factor. The solvation of the dissolved ion determines many properties of electrolyte solutions, including their redox, complexation, and kinetic behavior .
4. Oxidation of Aromatic and Dicarboxylic Acids
- Application Summary: Quinolinium dichromate is used in the oxidation of aromatic acids to the corresponding hydroxybenzoic acids, and dicarboxylic acids to the corresponding semi-aldehydes .
- Methods of Application: The oxidation process is carried out in an acid medium .
- Results or Outcomes: The oxidation of aromatic acids results in the formation of corresponding hydroxybenzoic acids, and dicarboxylic acids are oxidized to the corresponding semi-aldehydes .
5. Ion-Solvation Behavior in Aqueous-Organic Solvent Mixtures
Safety And Hazards
Direcciones Futuras
Quinolinium dichromate has been widely used as an oxidant in various chemical reactions, and its use in organic synthesis is expected to continue . Future research may focus on exploring new reactions involving Quinolinium dichromate and developing safer and more efficient methods for its use in organic synthesis .
Propiedades
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7N.2Cr.7O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEIMZCGCWSHSV-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cr2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466755 | |
| Record name | Quinolinium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolinium dichromate | |
CAS RN |
56549-24-7 | |
| Record name | Quinolinium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid (H2Cr2O7), compd. with quinoline (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



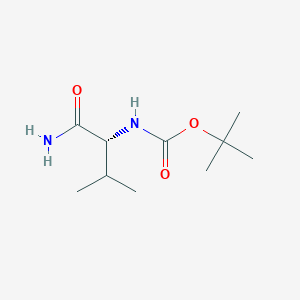
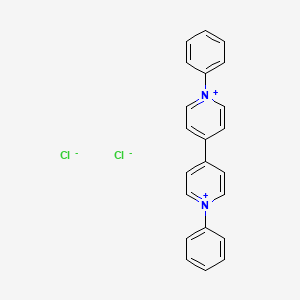
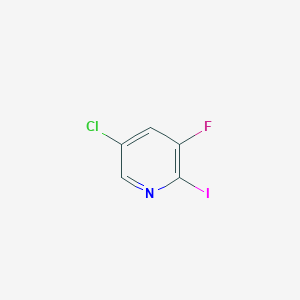
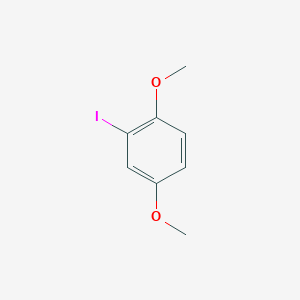
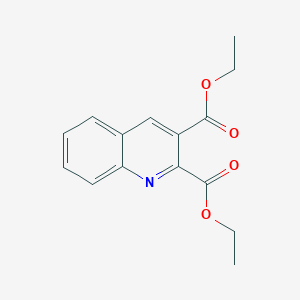
![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
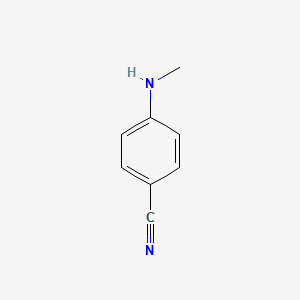
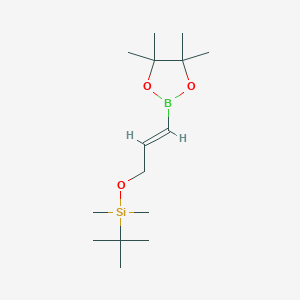

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

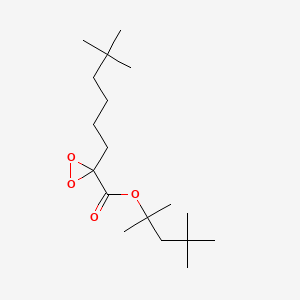
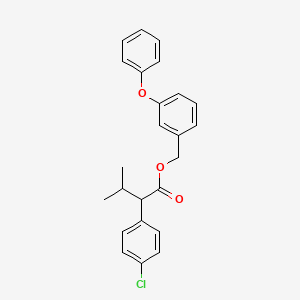
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)